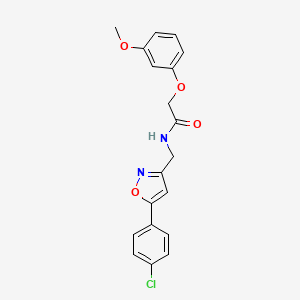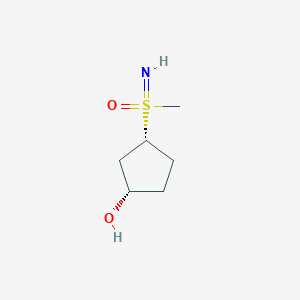
(1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol, commonly known as MSIO, is a cyclic alcohol compound with a molecular formula of C6H13NO2S. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol involves the conversion of a cyclopentanone derivative to the desired product through a series of reactions.
Starting Materials
Cyclopentanone, Methylsulfonyl chloride, Sodium hydroxide, Methanol, Hydrogen gas, Palladium on carbon
Reaction
Step 1: Cyclopentanone is reacted with methylsulfonyl chloride in the presence of sodium hydroxide to form the corresponding methylsulfonate ester., Step 2: The methylsulfonate ester is then reduced with hydrogen gas in the presence of palladium on carbon to form the corresponding alcohol., Step 3: The alcohol is then reacted with hydroxylamine to form the corresponding oxime., Step 4: The oxime is then reduced with sodium borohydride to form the desired product, (1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol.
Mechanism Of Action
The exact mechanism of action of MSIO is not fully understood, but it is believed to act as a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO). By inhibiting iNOS, MSIO reduces the levels of NO in the body, which can lead to a reduction in inflammation and other pathological processes.
Biochemical And Physiological Effects
MSIO has been shown to exhibit a number of biochemical and physiological effects in various cell types and animal models. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. Additionally, MSIO has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MSIO in lab experiments is its broad range of biological activities, which makes it a valuable tool for studying various disease processes. Additionally, MSIO is relatively easy to synthesize and has a relatively low toxicity profile, making it a safe and cost-effective compound to work with. However, one of the limitations of using MSIO in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on MSIO. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MSIO has been shown to exhibit anti-viral activity, making it a potential candidate for the development of new anti-viral drugs. Further research is also needed to fully elucidate the mechanism of action of MSIO and to identify any potential side effects or limitations associated with its use.
Scientific Research Applications
MSIO has been found to exhibit a wide range of biological activities, making it a valuable tool for scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, as well as the ability to inhibit nitric oxide production and induce apoptosis in cancer cells. Additionally, MSIO has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(1S,3R)-3-(methylsulfonimidoyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(7,9)6-3-2-5(8)4-6/h5-8H,2-4H2,1H3/t5-,6+,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCWIQNZGFHXSM-HIJFXMFQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=N)(=O)[C@@H]1CC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(Methylsulfonimidoyl)cyclopentan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2571906.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2571909.png)

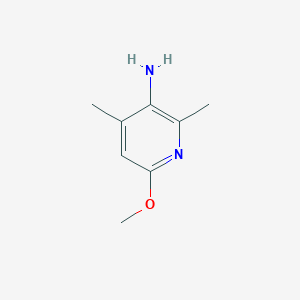
![4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B2571913.png)
![N-(2,5-difluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2571914.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2571915.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide](/img/structure/B2571919.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2571921.png)
![4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine](/img/structure/B2571923.png)
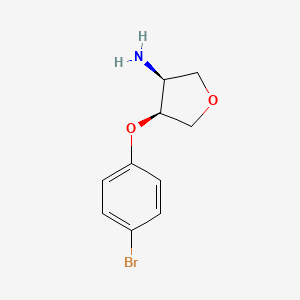
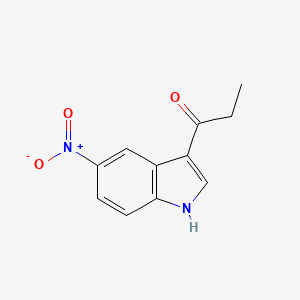
![2-((2,5-dimethylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2571927.png)
